NDM-1 inhibitor-3, also known as PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide), is a novel compound designed to inhibit the New Delhi metallo-beta-lactamase-1 enzyme. This enzyme is notorious for conferring resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. The emergence of NDM-1 has significantly complicated the treatment of bacterial infections, making the discovery of effective inhibitors crucial for restoring antibiotic efficacy against resistant strains.
PHT427 has shown promising results in laboratory studies, specifically restoring the susceptibility of Escherichia coli and Klebsiella pneumoniae strains that produce NDM-1 when used in conjunction with meropenem, a commonly used beta-lactam antibiotic. The compound operates by interacting with the active site of NDM-1, targeting the zinc ions that are essential for its catalytic activity .
The primary chemical reaction involving NDM-1 inhibitor-3 is its binding to the active site of the NDM-1 enzyme. This interaction inhibits the enzyme's ability to hydrolyze beta-lactam antibiotics. The mechanism includes:
The inhibition mechanism can be summarized as:
PHT427 exhibits significant biological activity as an inhibitor of NDM-1. In vitro studies have reported an IC50 value of 1.42 μmol/L, indicating its potency in inhibiting NDM-1 activity. The compound effectively restores the efficacy of meropenem against resistant bacterial strains by preventing the hydrolysis of the antibiotic by NDM-1 .
Additionally, PHT427 has been shown to have a synergistic effect when combined with meropenem, enhancing its antibacterial activity against Gram-negative bacteria that harbor NDM-1 .
The synthesis of PHT427 involves several steps:
PHT427 holds potential applications in:
Research continues into optimizing its structure for improved efficacy and reduced toxicity .
Interaction studies using techniques such as surface plasmon resonance and fluorescence quenching have demonstrated that PHT427 binds effectively to NDM-1. These studies reveal that:
Several compounds have been identified as potential inhibitors of NDM-1. Here is a comparison highlighting their uniqueness alongside PHT427:
Compound Name | Structure Type | IC50 (μmol/L) | Mechanism of Action | Unique Features |
---|---|---|---|---|
PHT427 | Thiadiazole-benzenesulfonamide | 1.42 | Zinc chelation and active site binding | Restores meropenem susceptibility |
Nimbolide | Terpenoid | 5.0 | Binds near zinc ion affecting coordination | Natural product with anti-inflammatory effects |
Isomargololone | Natural compound | 2.5 | Interacts with multiple residues affecting catalysis | Exhibits unique binding dynamics |
VNI-41 | Sulfonamide derivative | 29.6 | Direct interaction with Zn ion | Extensive interaction within active site |
Carnosic acid | Natural antioxidant | Not specified | Allosteric inhibition altering enzyme conformation | Targets allosteric pocket |
PHT427 stands out due to its specific structural features that enable it to restore antibiotic efficacy effectively against resistant strains while exhibiting a favorable safety profile .